Bis(triethylstannyl)acetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(triethylstannyl)acetylene is an organotin compound characterized by the presence of two triethylstannyl groups attached to an acetylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(triethylstannyl)acetylene typically involves the reaction of triethylstannyl chloride with acetylene under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the coupling reaction between triethylstannyl chloride and acetylene, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(triethylstannyl)acetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannylated acetylenes.
Reduction: Reduction reactions can lead to the formation of stannylated alkenes.
Substitution: The triethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the triethylstannyl groups.
Major Products
Wissenschaftliche Forschungsanwendungen
Bis(triethylstannyl)acetylene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological labeling and imaging.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of bis(triethylstannyl)acetylene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The triethylstannyl groups can also undergo oxidative addition and reductive elimination, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(trimethylstannyl)acetylene
- Bis(tripropylstannyl)acetylene
- Bis(tributylstannyl)acetylene
Uniqueness
Bis(triethylstannyl)acetylene is unique due to its specific steric and electronic properties conferred by the triethylstannyl groups. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
994-99-0 |
---|---|
Molekularformel |
C14H30Sn2 |
Molekulargewicht |
435.8 g/mol |
IUPAC-Name |
triethyl(2-triethylstannylethynyl)stannane |
InChI |
InChI=1S/6C2H5.C2.2Sn/c7*1-2;;/h6*1H2,2H3;;; |
InChI-Schlüssel |
KMNWMZBIKBVLRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)C#C[Sn](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.